molecular formula C11H16N2O2 B2966063 Tert-butyl 2-amino-5-methylpyridine-4-carboxylate CAS No. 2248375-50-8

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate

Cat. No.: B2966063
CAS No.: 2248375-50-8
M. Wt: 208.261
InChI Key: KZGMGUAPDMVUMT-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate is a versatile chemical intermediate designed for research and development applications, particularly in medicinal and organic chemistry. The compound features a multifunctional pyridine core, incorporating both a protected carboxylate ester and an amino group, which makes it a valuable synthon for constructing more complex, biorelevant molecules . The 2-aminopyridine moiety is a privileged structure in drug discovery. Research into similar structures, such as 2-amino-5-methylpyridine, shows its application as a key starting material in the synthesis of active pharmaceutical ingredients, including Zolpidem and Pirfenidone, as well as agrochemicals . This suggests that this compound could serve a similar role as a foundational building block in developing new therapeutic or agrochemical compounds. The tert-butyl ester group enhances the molecule's utility by offering a protective group that can be selectively removed under mild acidic conditions, allowing for further functionalization at the carboxylate position . This product is provided exclusively for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 2-amino-5-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-6-13-9(12)5-8(7)10(14)15-11(2,3)4/h5-6H,1-4H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGMGUAPDMVUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-methylpyridine-4-carboxylate typically involves the reaction of 2-amino-5-methylpyridine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for the synthesis of biologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-methylpyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl ester group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Analysis

Key pyridine analogs and their substituent differences are summarized below:

Compound Name Position 2 Position 4 Position 5 Key Features
Target Compound NH₂ COO(t-Bu) CH₃ High lipophilicity; steric hindrance from t-Bu
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate - OH, carbamate (position 3) OCH₃ Polar hydroxy and carbamate groups; lower lipophilicity
3-Amino-5-methoxyisonicotinic acid - COOH OCH₃ Free carboxylic acid increases acidity; methoxy enhances electron density
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate NH₂ (pos. 3) Acrylate ester OCH₃ Conjugated acrylate may influence reactivity; methoxy stabilizes ring
4-Iodo-5-methoxy-N-phenylnicotinamide - CONHPh OCH₃ Iodo substituent (position 4) adds bulk; amide group enhances polarity

Physicochemical Properties

  • Lipophilicity: The tert-butyl ester in the target compound significantly increases logP compared to free acids (e.g., 3-Amino-5-methoxyisonicotinic acid) or methyl esters. This impacts solubility, with the target being less water-soluble but more membrane-permeable .
  • Acid Sensitivity : The tert-butyl group is prone to cleavage under strong acidic conditions, releasing isobutylene gas, as observed in tert-butyl alcohol decomposition . In contrast, methyl esters or carboxylic acids are more stable under acidic conditions.
  • Hydrogen Bonding: The amino group at position 2 in the target compound acts as a hydrogen bond donor, unlike methoxy or iodo substituents in analogs, which are acceptors or inert .

Stability and Reactivity

  • Thermal and Chemical Stability : The tert-butyl ester offers moderate stability but is less robust than smaller esters (e.g., methyl) under acidic hydrolysis. Compounds like 4-Iodo-5-methoxy-N-phenylnicotinamide, with an amide group, exhibit higher stability in biological environments .
  • Reactivity with Electrophiles: The amino group at position 2 in the target compound can participate in electrophilic substitution reactions, whereas methoxy or iodo groups in analogs may direct reactivity to other ring positions .

Biological Activity

Tert-butyl 2-amino-5-methylpyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a tert-butyl ester, which enhances its lipophilicity. This structural configuration allows for significant interactions with biological membranes and various molecular targets.

The biological activity of this compound primarily stems from its ability to form hydrogen bonds through the amino group and its lipophilic nature due to the tert-butyl group. These characteristics facilitate interactions with enzymes and receptors, modulating their activities and leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits substantial antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's minimum inhibitory concentration (MIC) values suggest it can inhibit bacterial growth at low concentrations .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus4.64 - 146.15
Escherichia coliModerate activity
Bacillus cereusActive

Antiparasitic Activity

This compound has also shown antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. The compound's activity was evaluated through in vitro assays, revealing significant inhibition of parasite growth with IC50 values in the nanomolar range, demonstrating high selectivity indices .

Case Studies and Experimental Findings

  • Antibacterial Screening : In a study evaluating various derivatives of pyridine-based compounds, this compound was among those showing promising antibacterial activity against MRSA strains with MIC values comparable to established antibiotics .
  • Antimalarial Efficacy : The compound was tested alongside other heterocyclic derivatives for their antiplasmodial properties. Results indicated that certain structural modifications enhanced activity against P. falciparum, supporting the importance of specific substituents on the pyridine ring for optimal efficacy .
  • Mechanistic Insights : Research into the mechanism revealed that the compound interacts with key enzymes involved in bacterial cell wall synthesis, disrupting their function and leading to cell death .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-amino-5-methylpyridine-4-carboxylate?

The synthesis of tert-butyl carbamate derivatives typically involves:

  • Amino group protection : Using tert-butyloxycarbonyl (Boc) groups to protect the amine functionality via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine or DMAP) .
  • Pyridine ring functionalization : Substitution or coupling reactions at the 4-position of the pyridine ring, such as carboxylation via palladium-catalyzed carbonylation or direct esterification .
  • Regioselective methylation : Introduction of the methyl group at the 5-position using methyl halides or methylating agents under controlled conditions to avoid over-alkylation .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure regioselectivity.
  • Purification via column chromatography or recrystallization is critical due to potential byproducts from incomplete protection or side reactions.

Q. How is the compound characterized spectroscopically, and what analytical challenges exist?

Spectroscopic Methods :

  • NMR :
    • 1^1H NMR: Peaks for tert-butyl (δ ~1.4 ppm, singlet), pyridine protons (δ 6.5–8.5 ppm), and methyl groups (δ ~2.5 ppm) .
    • 13^{13}C NMR: Carbamate carbonyl (δ ~155 ppm), pyridine carbons (δ 110–160 ppm), and tert-butyl carbons (δ ~28 ppm and ~80 ppm) .
  • IR : Stretching vibrations for N-H (3300–3500 cm1^{-1}), ester C=O (~1700 cm1^{-1}), and aromatic C=C (~1600 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peak (M+^+) matching the molecular weight (e.g., calculated for C12_{12}H18_{18}N2_2O2_2: 246.29 g/mol) .

Q. Challenges :

  • Overlap of pyridine ring proton signals in 1^1H NMR due to similar chemical environments.
  • Boc group stability during analysis: Avoid acidic conditions to prevent deprotection .

Advanced Research Questions

Q. What challenges arise in the regioselective functionalization of the pyridine ring for downstream applications?

Regioselectivity is influenced by:

  • Electronic effects : Electron-donating groups (e.g., amino) activate specific positions for electrophilic substitution. For example, the 2-amino group directs reactions to the 4- and 6-positions .
  • Steric hindrance : The tert-butyl group at the 4-position may block functionalization at adjacent sites, favoring modifications at the 5-methyl or 6-positions .
  • Catalytic systems : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) require careful ligand selection to achieve selectivity .

Example : Introducing a halogen at the 6-position for further coupling may compete with undesired side reactions at the 3-position. Optimization of temperature and catalyst loading is critical .

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

  • Acidic Conditions : The Boc group is labile in acidic environments (e.g., HCl in dioxane or TFA), leading to deprotection and formation of the free amine. Stability tests show >90% decomposition within 1 hour in 1M HCl .
  • Basic Conditions : The ester moiety (carboxylate) may hydrolyze under strong basic conditions (e.g., NaOH), but the Boc group remains stable at pH < 10 .
  • Thermal Stability : Decomposition above 150°C, releasing CO2_2 and isobutylene. Differential Scanning Calorimetry (DSC) is recommended to assess thermal behavior .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Safety Measures :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in a cool, dry place (<25°C) away from strong acids/bases and oxidizing agents .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. What role does this compound serve in medicinal chemistry or drug development research?

  • Pharmaceutical Intermediate : Used to synthesize kinase inhibitors or antiviral agents by functionalizing the pyridine ring and Boc-protected amine .
  • Case Study : Analogous compounds (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) are intermediates in PK/PD studies for central nervous system (CNS) drugs .
  • Structural Flexibility : The Boc group allows controlled deprotection for stepwise synthesis of target molecules .

Data Gaps and Research Recommendations

  • Crystallographic Data : No X-ray structures of the compound are reported. Use SHELX for single-crystal analysis to resolve conformational details .
  • Ecotoxicity : Lack of data on biodegradability or bioaccumulation; conduct OECD 301/302 tests for environmental risk assessment .

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